2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Kinase selectivity profiling Cyclopropanecarboxamido pharmacophore Anti-tumor mechanism

2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide (CAS 1396793-18-2, molecular formula C15H12F3N3O3, MW 339.27) is a synthetically accessible small-molecule probe featuring an oxazole-4-carboxamide core substituted with a cyclopropanecarboxamido moiety. It belongs to a broader intellectual-property space of cyclopropanecarboxamido-substituted aromatic compounds disclosed as protein kinase inhibitors with anti-tumor activity and improved pharmacokinetic profiles.

Molecular Formula C15H12F3N3O3
Molecular Weight 339.274
CAS No. 1396793-18-2
Cat. No. B2586308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide
CAS1396793-18-2
Molecular FormulaC15H12F3N3O3
Molecular Weight339.274
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C15H12F3N3O3/c16-15(17,18)9-2-1-3-10(6-9)19-13(23)11-7-24-14(20-11)21-12(22)8-4-5-8/h1-3,6-8H,4-5H2,(H,19,23)(H,20,21,22)
InChIKeyDYLXUXSHGQJWDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide (CAS 1396793-18-2) for Targeted Kinase Research


2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide (CAS 1396793-18-2, molecular formula C15H12F3N3O3, MW 339.27) is a synthetically accessible small-molecule probe featuring an oxazole-4-carboxamide core substituted with a cyclopropanecarboxamido moiety . It belongs to a broader intellectual-property space of cyclopropanecarboxamido-substituted aromatic compounds disclosed as protein kinase inhibitors with anti-tumor activity and improved pharmacokinetic profiles [1]. Research indicates that the cyclopropanecarboxamido group is a critical pharmacophore driving potency and selectivity across multiple kinase targets when compared to closely related amide substituents [1].

Why 2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide Cannot Be Replaced by a Generic In-Class Analog


Although many oxazole-4-carboxamide analogs exist, protean replacement is ill-advised because the cyclopropanecarboxamido fragment is not a passive structural motif but a key determinant of target potency. Patent evidence explicitly demonstrates that swapping the cyclopropanecarboxamido group for a cyclobutanecarboxamido or propionamido group results in a greater-than-20-fold loss in pERK cellular activity in MDA-MB-231 breast cancer cells [1]. This pharmacophoric sensitivity indicates that even closely related in-class amide substituents fail to recapitulate the functional effects of the cyclopropanecarboxamido motif, making targeted procurement of the specific chemotype essential for reproducible kinase-inhibition studies.

Selectivity and Potency Differentiation Evidence for 2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide


Kinase Selectivity Profile Derived from Conserved Pharmacophore

The cyclopropanecarboxamido group, a defining structural feature of the target compound, plays a pivotal role in achieving selective kinase inhibition. In the US9840477B2 patent, comparison of analogs in which the cyclopropanecarboxamido substituent was replaced with a cyclobutanecarboxamido or propionamido group resulted in a greater-than-20-fold reduction in inhibitory activity in a pERK assay using MDA-MB-231 cells [1]. This demonstrates that the cyclopropanecarboxamido motif confers a unique selectivity and potency advantage that cannot be replicated by structurally analogous amides.

Kinase selectivity profiling Cyclopropanecarboxamido pharmacophore Anti-tumor mechanism

Meta-Fluorinated Phenyl Ring Advantage in Oxazole-4-Carboxamide Analogs

The 3-(trifluoromethyl)phenyl substituent on the oxazole-4-carboxamide amide bond is a significant structural differentiator. While direct head-to-head data for this specific compound are not yet publicly disclosed, patent SAR analysis of oxazole-4-carboxamide derivatives reveals that meta-substituted trifluoromethylphenyl groups confer improved cellular potency and membrane permeability relative to para- or unsubstituted phenyl counterparts [1]. This is consistent with the broader medicinal chemistry principle that the 3-CF3-phenyl motif enhances metabolic stability and target residence time.

Structure-activity relationship Trifluoromethyl substituent Kinase inhibitor design

In Vivo Half-Life Extension Mediated by Cyclopropanecarboxamido Moiety

Compounds containing the cyclopropanecarboxamido pharmacophore demonstrate a measurable pharmacokinetic advantage over known drugs. The US9840477B2 patent highlights that Example 137, a representative cyclopropanecarboxamido-substituted compound, exhibits a four-fold improvement in B-Raf IC50 compared to sorafenib, and that the cyclopropanecarboxamido series collectively possesses a longer in vivo half-life than sorafenib [1]. The target compound, as a member of this structural class, is predicted to share this extended half-life property.

Pharmacokinetic differentiation Cyclopropanecarboxamido half-life In vivo anti-tumor advantage

Application Scenarios for 2-(Cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide in Kinase-Targeted Studies


Selective Kinase Profiling in Triple-Negative Breast Cancer (MDA-MB-231) Models

The compound is best deployed in kinase selectivity panels and signaling assays where cyclopropanecarboxamido-dependent pERK inhibition is a readout. Based on the >20-fold potency difference observed in MDA-MB-231 cells when the cyclopropanecarboxamido group is altered [1], this compound is suitable for dissecting MAPK pathway dependencies in TNBC where precise pharmacophoric control is required.

Pharmacokinetic Bridging Studies Against Sorafenib-Responsive Kinases

Given its structural class confers a longer in vivo half-life than sorafenib and four-fold greater B-Raf potency for closely related analogs [1], this compound can be used as a reference probe in mouse PK/PD studies evaluating reduced-dosing regimens or extended target coverage in xenograft models.

GSK-3β Isozyme-Selective Inhibitor Design and Radioligand Development

The oxazole-4-carboxamide core is a validated scaffold for achieving GSK-3β isozyme selectivity (e.g., OCM-51 with IC50 = 0.030 nM and >10-fold selectivity over GSK-3α) [2]. This compound is applicable as a backbone for structure-guided design of highly selective GSK-3β PET radiotracers and inhibitors for Alzheimer's disease research.

Quote Request

Request a Quote for 2-(cyclopropanecarboxamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.